molecular formula C23H20N4O4 B2486078 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941894-52-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2486078
CAS No.: 941894-52-6
M. Wt: 416.437
InChI Key: DLOGIRUEZQSZFG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H21N5O2
  • Molecular Weight : 387.43444 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

Anticancer Activity

Research indicates that derivatives of the benzodioxin and pyrazolo compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), HCT116 (colon cancer).
  • Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by:

  • Inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Modulating pathways associated with inflammatory responses.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens:

  • Bacterial Strains : Significant effectiveness against Staphylococcus aureus and Escherichia coli.

Research Findings and Case Studies

A selection of studies highlights the biological activities associated with this compound:

StudyFindingsMethodology
Study 1Demonstrated anticancer activity in MCF-7 cells with IC50 values in low micromolar range.MTT assay for cell viability.
Study 2Showed anti-inflammatory effects in vitro by reducing IL-6 levels.ELISA for cytokine measurement.
Study 3Exhibited antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.Broth microdilution method.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : Direct interaction with signaling pathways responsible for inflammation.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-2-4-16(5-3-15)18-13-19-23(29)26(8-9-27(19)25-18)14-22(28)24-17-6-7-20-21(12-17)31-11-10-30-20/h2-9,12-13H,10-11,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGIRUEZQSZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.